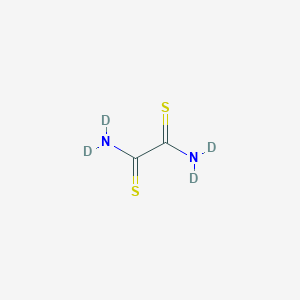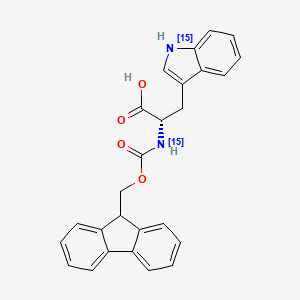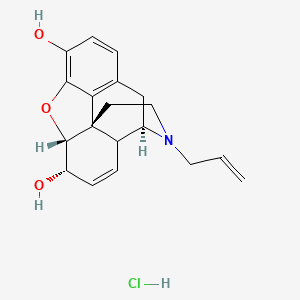
ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate is a chemical compound with the molecular formula C2H18FeN2O12S2This compound is characterized by its blue crystalline appearance and its solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate involves the reaction of ethylenediamine, sulfuric acid, and ferrous sulfate under controlled conditions. The typical synthetic route includes:
Reaction of Ethylenediamine and Sulfuric Acid: Ethylenediamine is reacted with sulfuric acid to form ethylenediammonium sulfate.
Addition of Ferrous Sulfate: Ferrous sulfate is then added to the reaction mixture to form the desired compound.
Crystallization: The reaction mixture is allowed to crystallize, forming blue crystalline this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Mixing Reactants: Large quantities of ethylenediamine, sulfuric acid, and ferrous sulfate are mixed in a reactor.
Controlled Reaction: The reaction is carried out under controlled temperature and pressure conditions.
Purification and Crystallization: The product is purified and crystallized to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate undergoes various chemical reactions, including:
Oxidation: The iron(2+) in the compound can be oxidized to iron(3+).
Reduction: The compound can also undergo reduction reactions, where iron(3+) is reduced back to iron(2+).
Substitution: The ethylenediamine ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligands such as ammonia, phosphines.
Major Products
Oxidation: Iron(3+) complexes.
Reduction: Iron(2+) complexes.
Substitution: Various coordination complexes depending on the substituting ligand.
Applications De Recherche Scientifique
Ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Studied for its potential role in biological systems as a model for iron-containing enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an iron supplement.
Industry: Used in electroplating and as a precursor for other iron-containing compounds
Mécanisme D'action
The mechanism of action of ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate involves its ability to act as a chelating agent. The ethylenediamine ligand binds to the iron(2+) center through its nitrogen atoms, forming a stable complex. This chelation enhances the stability and reactivity of the iron center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate can be compared with other similar compounds, such as:
Iron(II) sulfate heptahydrate: Similar iron(2+) compound but lacks the ethylenediamine ligand.
Ethylenediamine tetraacetic acid (EDTA) iron(III) complex: Contains ethylenediamine but forms a complex with iron(3+).
Iron(III) ethylenediammonium sulfate tetrahydrate: Similar structure but with iron(3+) instead of iron(2+)
These comparisons highlight the unique properties of this compound, particularly its specific coordination environment and oxidation state.
Propriétés
Formule moléculaire |
C2H18FeN2O12S2 |
|---|---|
Poids moléculaire |
382.2 g/mol |
Nom IUPAC |
ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate |
InChI |
InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2 |
Clé InChI |
GAGUCKQNZZFVCU-UHFFFAOYSA-L |
SMILES canonique |
C(CN)N.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)



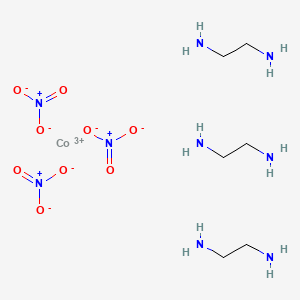

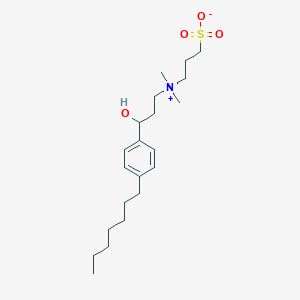

![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)
